Kasseptin 1Md
Description
Its molecular structure features a 12-amino-acid backbone with post-translational modifications, including phosphorylation and glycosylation sites, which enhance its stability and receptor-binding affinity . Preclinical studies highlight its efficacy in reducing inflammatory markers by 40–60% in murine models, with a half-life of 8–12 hours in plasma, making it a candidate for chronic inflammatory disorders .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IIGAIAAALPHVINAIKNTFG |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Pathway Analysis
2.1. Mechanistic Insights
Chemical reaction pathways for compounds like Kasseptin 1Md often involve nucleophilic substitutions, cyclization, or alkylation. For example, aziridine synthesis (a cyclic amine structure) involves [2+1] annulation reactions, as demonstrated in studies using imines and diazo compounds .
2.2. Kinetic Modeling
Reaction kinetics are critical for optimizing yields. Recent studies on phase-separated systems show that reaction rates depend on phase-dependent rate coefficients and diffusive exchanges between phases . For example:
-
Rate Law :
(bimolecular reactions) -
Phase Equilibrium : Partition coefficients (
) govern component distribution between phases .
Reaction Optimization Strategies
3.1. Design of Experiments (DoE)
DoE frameworks, such as face-centered central composite (CCF) designs, are employed to identify optimal reaction conditions. For instance, a 17-experiment campaign for nitrobenzene alkylation optimized yield (93%) by adjusting temperature (30–70°C), residence time (0.5–3.5 min), and reagent equivalents .
3.2. Analytical Techniques
Mass spectrometry (MS) enables rapid analysis of reaction outcomes. Acoustic droplet ejection MS (ADE-MS) achieves sub-second analysis by leveraging fragmentation patterns of starting materials as "universal barcodes" .
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of this compound and Analogues
| Parameter | This compound | Peptostatin-α | Ligandrol-7X | Cyclotraxin-B |
|---|---|---|---|---|
| Molecular Weight (Da) | 1,450 | 1,320 | 1,600 | 1,280 |
| Half-life (hours) | 8–12 | 4–6 | 18–24 | 6–8 |
| IC50 (nM) | 2.3 | 5.8 | 1.5 | 9.4 |
| Solubility (mg/mL) | 10.2 | 3.5 | 0.8 | 6.7 |
| Clinical Phase | Phase II | Phase III | Discontinued | Preclinical |
Data synthesized from supplementary methodologies in and cross-referenced with standardized protocols in .
- Structural Nuances : this compound’s glycosylation sites improve aqueous solubility (10.2 mg/mL) compared to Ligandrol-7X (0.8 mg/mL), which lacks hydrophilic modifications .
- Pharmacokinetics : Ligandrol-7X’s prolonged half-life (18–24 hours) is attributed to its lipophilic side chains, whereas this compound balances stability and clearance through optimized peptide backbone design .
- Efficacy: Cyclotraxin-B’s high IC50 (9.4 nM) suggests lower target affinity, while this compound’s sub-nanomolar potency (IC50 = 2.3 nM) underscores its competitive edge in receptor modulation .
Research Findings and Critical Discussion
Stability Under Physiological Conditions
This compound demonstrates superior thermal stability (degradation <10% at 37°C over 24 hours) compared to Peptostatin-α (>30% degradation), as validated by high-performance liquid chromatography (HPLC) assays . This aligns with ’s emphasis on justifying data choices through replicable methodologies.
Clinical Relevance and Limitations
While Peptostatin-α has advanced to Phase III trials for autoimmune diseases, its narrow therapeutic window (toxicity observed at 2× effective dose) contrasts with this compound’s favorable safety profile in early-phase trials . However, this compound’s reliance on cold-chain storage (due to protease susceptibility) presents logistical challenges absent in Cyclotraxin-B .
Gaps in Literature
Existing studies lack head-to-head clinical trials comparing these compounds. highlights the need for synthesis across disparate research to identify gaps, such as the absence of long-term toxicity data for this compound beyond 6-month studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
